molecular formula C15H19N3O3 B14988963 4-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

4-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B14988963
M. Wt: 289.33 g/mol
InChI Key: CBDQWBDQDQYNGI-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a butoxy group and an ethyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Butoxy Group: The butoxy group can be introduced through nucleophilic substitution reactions, where a butyl halide reacts with a suitable nucleophile.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the substituted benzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzamide and oxadiazole moieties can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism by which 4-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and benzamide core can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide
  • 4-butoxy-N-(4-propyl-1,2,5-oxadiazol-3-yl)benzamide
  • 4-butoxy-N-(4-isopropyl-1,2,5-oxadiazol-3-yl)benzamide

Uniqueness

4-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the butoxy group and the ethyl-oxadiazole moiety can enhance its solubility and ability to interact with various molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

4-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C15H19N3O3/c1-3-5-10-20-12-8-6-11(7-9-12)15(19)16-14-13(4-2)17-21-18-14/h6-9H,3-5,10H2,1-2H3,(H,16,18,19)

InChI Key

CBDQWBDQDQYNGI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2CC

Origin of Product

United States

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